molecular formula C17H24N2O4 B5454340 ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE

Cat. No.: B5454340
M. Wt: 320.4 g/mol
InChI Key: JBHHJKGYUMLBJQ-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a morpholino group

Properties

IUPAC Name

ethyl 4-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-4-22-17(21)14-5-7-15(8-6-14)18-16(20)11-19-9-12(2)23-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHHJKGYUMLBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the acylation of 2,6-dimethylmorpholine with an appropriate acyl chloride to form the intermediate 2-(2,6-dimethylmorpholino)acetyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The morpholino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINOBENZOATE: A simpler analog with similar ester and benzoate groups but lacking the morpholino moiety.

    2,6-DIMETHYLMORPHOLINE: A related compound that shares the morpholino structure but lacks the benzoate ester group.

Uniqueness

ETHYL 4-{[2-(2,6-DIMETHYLMORPHOLINO)ACETYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the morpholino and benzoate moieties allows for versatile applications and interactions with various molecular targets.

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